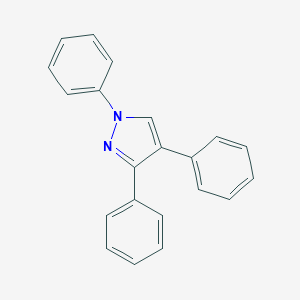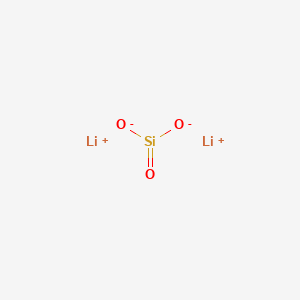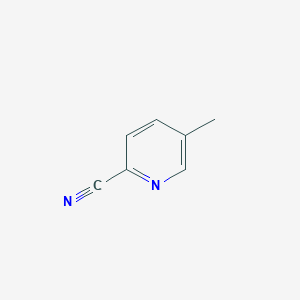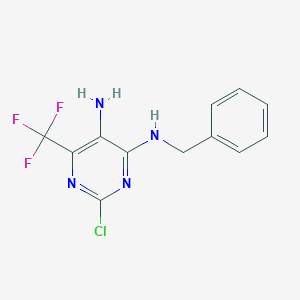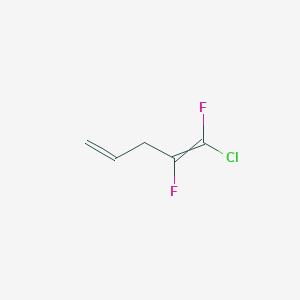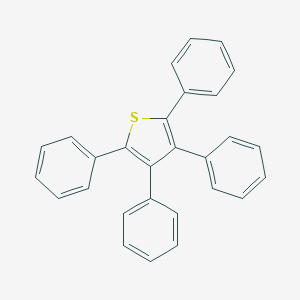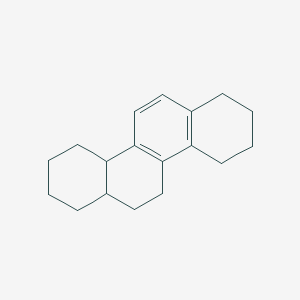
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene, also known as DHC, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. DHC is a colorless, odorless, and non-toxic compound that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-alpha and IL-6. This compound has also been found to inhibit the activity of various enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. This compound has been shown to have neuroprotective effects and has been found to increase the levels of various neurotrophic factors, including BDNF and NGF.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene in lab experiments is that it is a non-toxic compound that is soluble in organic solvents. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene. One area of research is the development of this compound derivatives with improved anti-inflammatory and anti-cancer properties. Another area of research is the study of the potential applications of this compound in the treatment of neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene can be synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene and 1,2-benzoquinone in the presence of a Lewis acid catalyst to form this compound. The Friedel-Crafts reaction involves the reaction of benzene and cyclopentadiene in the presence of a Lewis acid catalyst to form this compound. The Birch reduction involves the reduction of naphthalene using sodium and liquid ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1610-22-6 |
|---|---|
Molekularformel |
C18H24 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h9,11,14,16H,1-8,10,12H2 |
InChI-Schlüssel |
DISXLARWFONJQP-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
Kanonische SMILES |
C1CCC2C(C1)CCC3=C2C=CC4=C3CCCC4 |
Andere CAS-Nummern |
1610-22-6 |
Synonyme |
1,2,3,4,4a,7,8,9,10,11,12,12a-Dodecahydrochrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





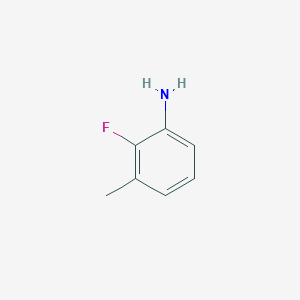
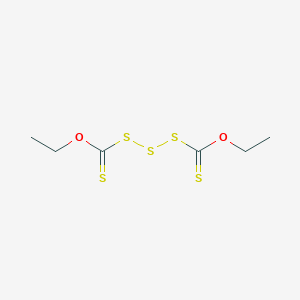
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
